molecular formula C10H11NO2 B7760649 4-(Isocyanomethyl)-1,2-dimethoxybenzene CAS No. 147492-95-3

4-(Isocyanomethyl)-1,2-dimethoxybenzene

Cat. No.: B7760649
CAS No.: 147492-95-3
M. Wt: 177.20 g/mol
InChI Key: QNVIXLCXKMMQGO-UHFFFAOYSA-N
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Description

4-(Isocyanomethyl)-1,2-dimethoxybenzene is an organic compound characterized by the presence of an isocyanide group attached to a benzene ring substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isocyanomethyl)-1,2-dimethoxybenzene typically involves the reaction of 4-(chloromethyl)-1,2-dimethoxybenzene with silver cyanide to form the corresponding isocyanide. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanide group. The reaction is usually performed in a solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of isocyanides, including this compound, often involves the use of large-scale reactors and continuous flow systems to ensure high yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Isocyanomethyl)-1,2-dimethoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(Isocyanomethyl)-1,2-dimethoxybenzene involves its reactivity as an isocyanide. The isocyanide group can act as both a nucleophile and an electrophile, enabling it to participate in a wide range of chemical reactions. The compound can form stable complexes with transition metals, which can catalyze various organic transformations .

Comparison with Similar Compounds

Uniqueness: The methoxy groups can influence the electronic properties of the benzene ring, affecting the compound’s reactivity in various chemical reactions .

Properties

IUPAC Name

4-(isocyanomethyl)-1,2-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11-7-8-4-5-9(12-2)10(6-8)13-3/h4-6H,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVIXLCXKMMQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C[N+]#[C-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279541
Record name 4-(Isocyanomethyl)-1,2-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147492-95-3
Record name 4-(Isocyanomethyl)-1,2-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147492-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Isocyanomethyl)-1,2-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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